N-cyclopentyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
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Description
N-cyclopentyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research on related compounds highlights the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, aimed at creating antimicrobial agents. These studies explore the synthesis of various derivatives through reactions involving cyanoacetamide, acetylacetone, arylidenes malononitrile, and elemental sulfur among others. The resulting compounds demonstrated promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Another aspect of research involves the cyclization of alpha-sulfinylamides to produce fused isoquinoline lactams. This process involves a Pummerer reaction followed by a cyclization of the resulting N-acyliminium ion, showcasing a method to assemble natural product scaffolds (Padwa et al., 2002).
Antioxidant Mechanism
N-Acetyl cysteine (NAC), a compound with a similar sulfanyl group, functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. This mechanism is distinct from direct oxidant scavenging, suggesting an alternative pathway for cytoprotection and antioxidant activity through sulfane sulfur species (Ezeriņa et al., 2018).
Anticancer and Antimicrobial Applications
The synthesis of novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions has been explored, highlighting the pharmacological potential of such compounds against various targets including epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2) (Faheem, 2018).
Further, new Pyrimidinone and Oxazinone derivatives fused with Thiophene Rings using related starting materials have been synthesized as antimicrobial agents, showing good antibacterial and antifungal activities (Hossan et al., 2012).
properties
IUPAC Name |
N-cyclopentyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-27-11-10-24-19(26)18-17(14-8-4-5-9-15(14)22-18)23-20(24)28-12-16(25)21-13-6-2-3-7-13/h4-5,8-9,13,22H,2-3,6-7,10-12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXDHKZPWAOQGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
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